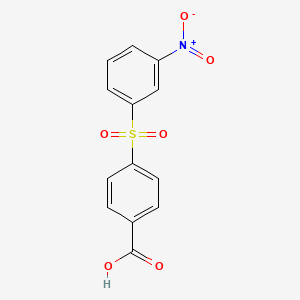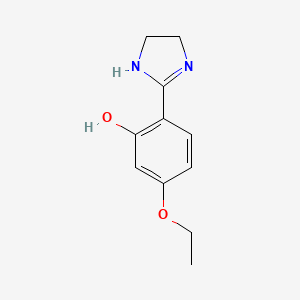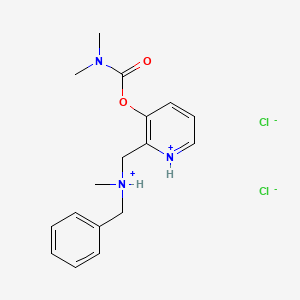
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including sulfonamido, vinyl, and fluorenyl moieties, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the sulfonamido intermediate: This step involves the reaction of N,4-dimethylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamido group.
Vinylation: The sulfonamido intermediate is then reacted with a vinylating agent, such as vinyl bromide, in the presence of a palladium catalyst to introduce the vinyl group.
Fluorenyl protection: The amino group is protected using a fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted side reactions during subsequent steps.
Thioester formation: The final step involves the reaction of the protected intermediate with a thioesterifying agent, such as methyl pentanethioate, under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The sulfonamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorenyl protecting group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Deprotected amines
Scientific Research Applications
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate involves its interaction with specific molecular targets and pathways. The compound’s sulfonamido group can interact with enzymes, inhibiting their activity by forming stable complexes. The vinyl group may participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition. Additionally, the fluorenyl moiety can enhance the compound’s binding affinity to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A bench-stable alternative to sulfur (VI) fluoride compounds.
NH4S and NH4S2: Ionic compounds with similar configurations but distinct sulfur arrangements.
Uniqueness
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate is unique due to its combination of sulfonamido, vinyl, and fluorenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H34N2O5S2 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanethioate |
InChI |
InChI=1S/C31H34N2O5S2/c1-6-21(3)29(30(39)38-22(4)33(5)40(35,36)23-17-15-20(2)16-18-23)32-31(34)37-19-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,21,28-29H,4,6,19H2,1-3,5H3,(H,32,34)/t21-,29+/m1/s1 |
InChI Key |
ZOWHBIRFHAKHEW-PBBNMVCDSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=S)OC(=C)N(C)S(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CCC(C)C(C(=S)OC(=C)N(C)S(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)


![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12814496.png)

